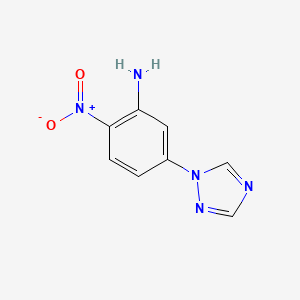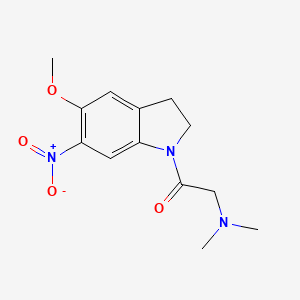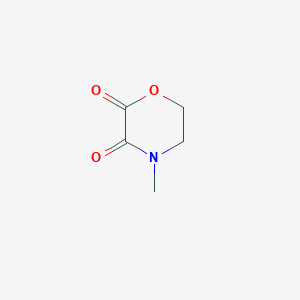
4-Methyl-morpholine-2,3-dione
描述
4-Methyl-morpholine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is known for its unique structure, which includes both an anhydride and an amine functional group
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-morpholine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and formic acid. The reaction proceeds via an automatic reflux process, releasing carbon dioxide and forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
4-Methyl-morpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different morpholine derivatives, while reduction can produce simpler amine compounds.
科学研究应用
4-Methyl-morpholine-2,3-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which 4-Methyl-morpholine-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound forms a dense and stable cathode-electrolyte-interface (CEI) film, which enhances the battery’s performance and longevity . The anhydride and amine functional groups play a crucial role in these interactions, facilitating the formation of stable complexes and inhibiting unwanted side reactions.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the anhydride functional group.
4-Methylmorpholine: Similar structure but lacks the dione functionality.
N-Methylmorpholine: Another related compound with different functional groups.
Uniqueness
4-Methyl-morpholine-2,3-dione stands out due to its combination of anhydride and amine functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions, such as in advanced battery technologies and biochemical research .
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC 名称 |
4-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3 |
InChI 键 |
UKUXKKFOPDVTIM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOC(=O)C1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
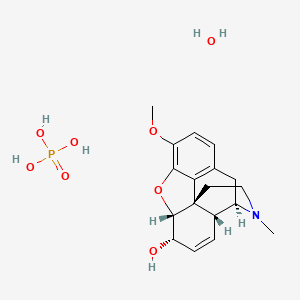
![6-[(4-Aminocyclohexyl)oxy]-5-chloroisoquinolin-1(2H)-one](/img/structure/B8542155.png)
![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-phenyl]-propanoic acid](/img/structure/B8542159.png)
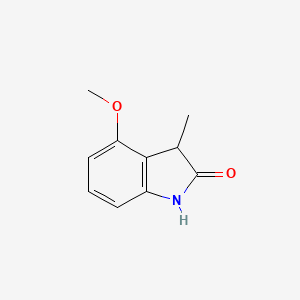
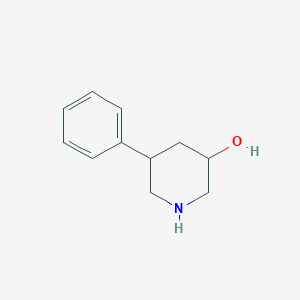
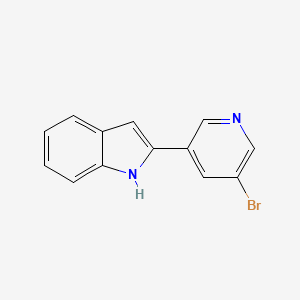
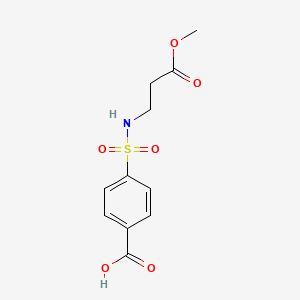
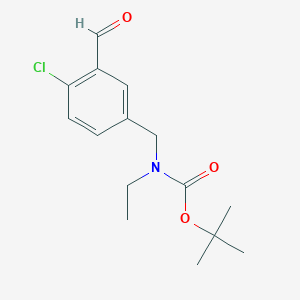
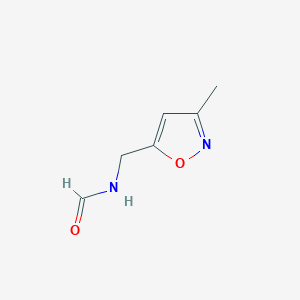

![4-[4-(Hydroxymethyl)-4-methyl-1-cyclohexenyl]phenol](/img/structure/B8542232.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)
